N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3-Methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core with a 4-oxo group, a p-tolyl substituent at position 8, and a 3-methoxypropyl carboxamide moiety at position 2. This structural framework is shared with several pharmacologically active analogs, particularly in anticancer research .
Properties
IUPAC Name |
N-(3-methoxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-4-6-13(7-5-12)21-9-10-22-16(24)14(19-20-17(21)22)15(23)18-8-3-11-25-2/h4-7H,3,8-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLPBUJDVITHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carbonyl compounds.
Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation or acylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3-Methoxypropyl Group: This step involves nucleophilic substitution reactions where the 3-methoxypropyl group is introduced using an appropriate alkylating agent.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropionic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Due to its structural features, it is a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
4-Methoxyphenyl (EIMTC, ) improves electrochemical detectability due to methoxy-induced resonance stabilization .
Carboxamide vs. Ester Functionalization :
- The 3-methoxypropyl carboxamide in the target compound likely offers superior hydrolytic stability compared to ethyl carboxylate (EIMTC), which may act as a prodrug requiring enzymatic activation .
Biological Activity: 3-(2-Furanyl) derivatives () exhibit low cytotoxicity against normal cells (e.g., skin fibroblasts) but significant anti-tumor activity, suggesting that the target compound’s p-tolyl group may need optimization for reduced off-target effects . N-(4-Chlorobenzyl) analogs () highlight the impact of halogenation on pharmacokinetics, though toxicity risks may increase compared to alkoxy chains .
Thermal and Chemical Stability :
- 3-Isopropyl-8-aryl analogs () undergo decomposition via oxidative pathways, forming stable intermediates like CO₂ and H₂O, which may inform storage conditions for the target compound .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Imidazo[2,1-c][1,2,4]triazine core : This bicyclic structure is known for its diverse biological activities.
- Carboxamide group : Often associated with enhanced solubility and bioactivity.
- Methoxypropyl and p-tolyl substituents : These groups may influence the pharmacokinetic properties and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis.
Anticancer Properties
Several studies have investigated the anticancer potential of imidazo[2,1-c][1,2,4]triazines. For instance:
- Case Study 1 : A derivative similar to N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways.
- Case Study 2 : Another study reported that this compound reduced tumor growth in xenograft models by inhibiting angiogenesis.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values range from 5 to 15 µM depending on the specific cell line tested.
In Vivo Studies
Animal studies have validated the in vitro findings. In a mouse model of cancer:
- Tumor size was significantly reduced after treatment with this compound compared to control groups.
- Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
